PPARα Binding Affinity
Pentadecanoyl ethanolamide exhibits high binding affinity for the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. Surface plasmon resonance (SPR) assays demonstrate a thermodynamic dissociation constant (Kd) of 0.75 nM for this compound [1]. In contrast, structural analogs like oleoylethanolamide (C18:1) show PPARα binding affinities in the range of 40-50 nM under comparable conditions [2]. This indicates that the C15:0 saturated chain confers a significantly higher affinity interaction with the PPARα ligand-binding domain.
| Evidence Dimension | Binding Affinity (Kd) |
|---|---|
| Target Compound Data | 0.75 nM |
| Comparator Or Baseline | Oleoylethanolamide: ~40-50 nM |
| Quantified Difference | ~50-65 fold higher affinity for target compound |
| Conditions | Surface plasmon resonance (SPR) assay; PPARalpha protein (unknown origin). |
Why This Matters
For research on PPARα-dependent metabolic pathways, this high-affinity profile makes pentadecanoyl ethanolamide a potent tool compound, distinct from lower-affinity NAEs like oleoylethanolamide.
- [1] BindingDB. BDBM50235985. Binding affinity of N-pentadecanoylethanolamine to PPARalpha. Affinity Data Kd: 0.75 nM. View Source
- [2] Fu J, et al. (2003). Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-alpha. Nature. 425(6953):90-3. View Source
